5-Chloro-2,3-diphenyl-1h-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2,3-diphenyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEWCDBRAIDXMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291588 |

Source

|

| Record name | 5-chloro-2,3-diphenyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52598-02-4 |

Source

|

| Record name | 52598-02-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2,3-diphenyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2,3-diphenyl-1h-indole chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2,3-diphenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Among the myriad of substituted indoles, this compound stands out as a molecule of significant interest. Its unique architecture, featuring a halogen at the C5 position of the benzene ring and bulky phenyl groups at the C2 and C3 positions of the pyrrole ring, imparts a distinct set of chemical properties. This guide offers a comprehensive exploration of this compound, from its fundamental physicochemical and spectroscopic characteristics to its synthesis, reactivity, and potential applications, providing a critical resource for professionals in chemical research and drug development.

The presence of the chloro group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, while the diphenyl substitution provides a rigid, sterically defined scaffold.[1] These features make this compound a valuable intermediate and a privileged structure in medicinal chemistry and materials science.[1][3]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The physicochemical and spectroscopic data for this compound provide the foundational knowledge for its identification, purification, and application.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 52598-02-4 | [3][4][5] |

| Molecular Formula | C₂₀H₁₄ClN | [3][5] |

| Molecular Weight | 303.79 g/mol | [3][5] |

| Boiling Point | 478.1°C at 760 mmHg | [3] |

| Density | 1.243 g/cm³ | [3] |

| Storage | Room temperature, dry, sealed | [3] |

Spectroscopic Signature

Spectroscopic analysis provides a fingerprint for molecular structure confirmation. The expected spectral characteristics for this compound are detailed below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like DMSO-d₆ or CDCl₃, the proton spectrum would exhibit distinct signals. The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm), a characteristic feature of indole N-H protons.[6] The aromatic region (δ 7-8 ppm) will be complex, containing signals for the three protons on the chlorinated benzene ring of the indole core and the ten protons from the two phenyl rings at the C2 and C3 positions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will reveal the carbon framework. The two phenyl groups will show characteristic signals in the aromatic region (approx. 125-140 ppm). The carbons of the indole core will also resonate in this region, with the C5 carbon directly attached to the chlorine atom showing a shift influenced by the halogen's electronegativity. The C2 and C3 carbons, bearing the phenyl substituents, will be significantly shifted downfield due to their position within the π-system and substitution.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. A key absorption band would be the N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching absorptions for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry is definitive for determining the molecular weight. The electron impact (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak (M⁺). Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display a characteristic isotopic pattern with a prominent M⁺ peak (for the ³⁵Cl isotopologue) and a smaller M+2 peak (for the ³⁷Cl isotopologue) at about one-third the intensity.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is paramount for its practical use and for designing new molecular entities based on its scaffold.

Synthetic Pathway: The Fischer Indole Synthesis

The most direct and widely recognized method for constructing the 2,3-disubstituted indole core is the Fischer indole synthesis, a robust reaction discovered in 1883.[7][8][9] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone, followed by a complex rearrangement to form the indole ring.[8][9][10]

For this compound, the specific precursors are (4-chlorophenyl)hydrazine and deoxybenzoin (1,2-diphenylethanone).

Caption: Fischer Indole Synthesis of the target compound.

Experimental Protocol: Fischer Indole Synthesis

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and deoxybenzoin (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid if starting from the hydrochloride salt is not sufficient). Stir the mixture, gently warming if necessary, for 1-2 hours to form the corresponding (4-chlorophenyl)hydrazone. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cyclization: Once hydrazone formation is complete, add the acid catalyst for the cyclization step. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are commonly used.[8][11]

-

Heating: Heat the reaction mixture under reflux for several hours. The exact temperature and time will depend on the chosen acid catalyst. The reaction progress should be monitored by TLC until the hydrazone intermediate is consumed.

-

Workup and Purification: After cooling, carefully pour the reaction mixture into a beaker of ice water. The crude product will often precipitate. Neutralize the mixture with a base (e.g., sodium hydroxide solution). Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Reaction Mechanism

The Fischer indole synthesis proceeds through a fascinating cascade of reactions, the key step being a[6][6]-sigmatropic rearrangement.[7][8][9]

Caption: Key stages of the Fischer Indole Synthesis mechanism.

Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of its structural components:

-

Electron-Rich Indole Core: The indole ring system is π-excessive, making it inherently reactive towards electrophiles.[12]

-

Blocked C2 and C3 Positions: In unsubstituted indole, the C3 position is the primary site for electrophilic attack.[12] However, in this molecule, the bulky phenyl groups at C2 and C3 sterically and electronically block this typical reaction pathway.

-

Influence of the C5-Chloro Group: The chlorine atom exerts a dual electronic effect. It is electron-withdrawing through its inductive effect (-I), which deactivates the benzene ring towards electrophilic attack compared to unsubstituted indole's benzene ring. However, through resonance (+M), its lone pairs can donate electron density, making it an ortho, para-director.

-

Site of Electrophilic Attack: Due to the blockage of C3, electrophilic substitution is redirected to the benzene portion of the indole. The directing effect of the indole nitrogen (activating the 4 and 6 positions) and the chloro group (directing to the 4 and 6 positions) work in concert. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions .

Potential Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable molecule in several scientific domains.

Medicinal Chemistry and Drug Discovery

The 5-chloro-indole scaffold is a recognized pharmacophore in modern drug discovery.[2]

-

Pharmaceutical Intermediate: The molecule serves as a key building block for more complex bioactive compounds.[3] Its structure is found in molecules designed as kinase inhibitors, which are crucial in oncology research.[3][13]

-

Modulation of Biological Properties: The 5-chloro substituent is a strategic addition in medicinal chemistry. It enhances lipophilicity, which can improve membrane permeability and oral bioavailability. It can also block a potential site of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[1]

-

Neuroactive Potential: Given that the indole core is central to neuroactive molecules like serotonin, this compound is also employed in the study of serotonin receptor modulators.[3]

-

Anticancer Research: Numerous studies have highlighted the potential of 5-chloro-indole derivatives as potent anticancer agents, targeting various cancer cell lines and signaling pathways.[2][14][15]

Materials Science

The extended π-conjugation across the indole core and the two phenyl rings, combined with its inherent thermal stability, makes this compound and its derivatives of interest in the field of materials science.[3] These properties are desirable for the design of organic semiconductors and other functional organic materials.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended.[3]

-

Synthesis Hazards: The Fischer indole synthesis often employs strong acids and requires heating.[7] These steps should be performed with extreme caution, using appropriate shielding and temperature control.

Conclusion

This compound is a synthetically accessible and highly functionalized heterocyclic compound. Its chemical properties are defined by the synergistic effects of its electron-rich indole core, the reactivity-directing chloro substituent, and the sterically influential diphenyl groups. This unique combination makes it a valuable platform for researchers in medicinal chemistry for developing novel therapeutics, particularly in oncology, and for materials scientists exploring new organic electronic materials. A thorough understanding of its synthesis, spectroscopic signature, and reactivity is essential for unlocking its full potential in scientific innovation.

References

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed. (n.d.). National Center for Biotechnology Information.

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube.

- This compound. (n.d.). MySkinRecipes.

- Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers. (2025, December). Benchchem.

- This compound CAS#: 52598-02-4; ChemWhat Code: 808201. (n.d.). ChemWhat.

- Indole Synthesis SI. (2023, August 18). Sample Document.

- A Comparative Analysis of the Chemical Reactivity of 5-chloro-2,3-dimethyl-1H-indole and Unsubstituted Indole. (2025). Benchchem.

- Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. (2025). Benchchem.

- Synthesis and spectral characterization of 2-substituted indole derivatives. (n.d.). Journal of Chemical & Engineering Data.

- 5-chloro-2-(3,4-dimethoxyphenyl)-1H-indole. (n.d.). PubChem.

- Optical properties of 3-substituted indoles. (2020, July 29). RSC Publishing.

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Fischer indole synthesis. (n.d.). chemeurope.com.

- 5-chloro-3-phenyl-1H-indole-2-carboxylic acid. (n.d.). PubChem.

- Fischer indole synthesis. (n.d.). Wikipedia.

- This compound. (n.d.). Santa Cruz Biotechnology.

- Challenges in the scale-up of 5-chloro-2,3-dimethyl-1H-indole synthesis. (2025). Benchchem.

- Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. (n.d.). ResearchGate.

- Fischer Indole Synthesis. (2021, August 5). YouTube.

- The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide. (2025, December). Benchchem.

- Synthesis and biological activity of 2-(4-amino sulfonyl phenyl) 3-phenyl indole derivatives. (2025, August 7). ResearchGate.

- Supporting information for methylation of indoles and pyrroles with methanol. (n.d.). The Royal Society of Chemistry.

- Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. (2013, April 1). PubMed.

- 5-chloro-2-phenyl-1H-indole. (n.d.). PubChem.

- Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands. (n.d.). Der Pharma Chemica.

- A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. (n.d.). Google Patents.

- 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBONITRILE - Optional[13C NMR]. (n.d.). SpectraBase.

- Synthesis, Characterization and Biological Aspects of Novel Indole Derivatives. (2025, November 10). ResearchGate.

- Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. (n.d.). ResearchGate.

- Synthesis, Anthelmintic Activity, and Mechanism of Action of 5‑Aryl‑1H‑indoles. (2025, December 16). National Center for Biotechnology Information.

- A Comparative Guide to 5-Chloro-Indole Derivatives and Other Indole Scaffolds in Drug Discovery. (2025, November). Benchchem.

- Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. (2026, January 9). The Journal of Organic Chemistry.

- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (n.d.). MDPI.

- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023, May 31). National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. chemwhat.com [chemwhat.com]

- 5. scbt.com [scbt.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fischer_indole_synthesis [chemeurope.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Chloro-2,3-diphenyl-1H-indole: Synthesis, Characterization, and Applications

Executive Summary: This document provides a comprehensive technical overview of 5-Chloro-2,3-diphenyl-1H-indole, a halogenated aromatic heterocycle of significant interest in medicinal chemistry and materials science. The indole scaffold is a "privileged structure" known for its presence in numerous biologically active compounds.[1][2] The specific substitutions of a chloro group at the 5-position and two phenyl groups at the 2- and 3-positions confer unique physicochemical properties and potential for diverse applications. This guide details the compound's chemical identity, a robust and well-established synthetic protocol via the Fischer indole synthesis, methods for its characterization, and a discussion of its potential applications based on its structural class.

Chemical Identity and Properties

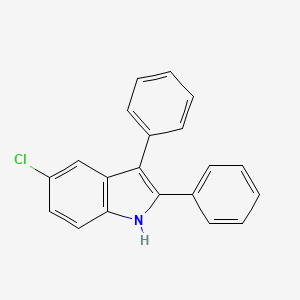

IUPAC Name and Structure

The formal IUPAC name for the compound is This compound .[3][4] Its structure consists of a bicyclic indole core, with a chlorine atom attached to position 5 of the benzene ring component. Two phenyl groups are substituted at positions 2 and 3 of the pyrrole ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including solvent selection for reactions and purification, as well as for computational modeling studies.

| Property | Value | Source |

| CAS Number | 52598-02-4 | [5][6] |

| Molecular Formula | C₂₀H₁₄ClN | [4][6] |

| Molecular Weight | 303.79 g/mol | [5][6] |

| Boiling Point | 478.1°C at 760 mmHg | [5] |

| Density | 1.243 g/cm³ | [5] |

Synthesis and Mechanism

The most established and reliable method for synthesizing 2,3-disubstituted indoles is the Fischer indole synthesis .[7] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine and a ketone.[7][8]

Recommended Synthetic Protocol: Fischer Indole Synthesis

This protocol describes the synthesis of this compound from commercially available starting materials: 4-chlorophenylhydrazine and deoxybenzoin (1,2-diphenylethan-1-one).

Principle and Mechanistic Insight: The reaction proceeds in two main stages. First is the formation of the phenylhydrazone intermediate via condensation. The second, more complex stage is the acid-catalyzed intramolecular cyclization. This key step involves tautomerization to an ene-hydrazine, followed by a[9][9]-sigmatropic rearrangement, which forms a new C-C bond.[7][10] Subsequent cyclization and elimination of ammonia yield the final aromatic indole product. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is crucial for driving the rearrangement and cyclization steps to completion.[7][10]

Detailed Experimental Protocol:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve deoxybenzoin (1.0 eq) in ethanol.

-

Add 4-chlorophenylhydrazine hydrochloride (1.05 eq) to the solution.

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Allow the reaction to cool to room temperature. The hydrazone intermediate will often precipitate.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

-

Cyclization:

-

Place the dried hydrazone intermediate into a new round-bottom flask.

-

Add polyphosphoric acid (PPA) or anhydrous zinc chloride (as the catalyst) in a quantity sufficient to create a stirrable paste.

-

Heat the mixture to 140-160°C with vigorous stirring for 2-4 hours. The reaction color will typically darken. Monitor by TLC for the formation of the indole product.

-

Allow the reaction to cool to approximately 80-90°C and then carefully quench by pouring the mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a base (e.g., 10% NaOH solution) until it is slightly alkaline.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the organic extract under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Synthesis Workflow Diagram

Caption: Workflow for the Fischer indole synthesis of the target compound.

Compound Characterization and Validation

Validation of the synthesized compound's identity and purity is essential. A combination of spectroscopic and chromatographic techniques should be employed.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole core and the two phenyl rings, as well as a broad singlet for the N-H proton. The ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition. The mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Identifies functional groups. A characteristic absorption band for the N-H stretch is expected in the region of 3400-3300 cm⁻¹.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Potential Applications and Biological Context

The 2,3-diphenylindole scaffold is a well-recognized pharmacophore in drug discovery.[1][11] The introduction of a chlorine atom at the 5-position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological activity and selectivity.

-

Anticancer Research: The structural similarity of this compound to known indole-based kinase inhibitors suggests its potential as an anticancer agent.[5] Many kinase inhibitors target the ATP-binding site of enzymes crucial for cancer cell proliferation and survival.

-

Neuroscience: The indole core is central to many neuroactive molecules, including serotonin. As such, derivatives of this compound may be valuable in the study of serotonin receptor modulators.[5]

-

Materials Science: The extended π-conjugated system of the diphenylindole structure makes it a candidate for use in designing organic semiconductors and other advanced materials.[5]

-

COX-2 Inhibition: Substituted 2,3-diarylindoles have been designed and identified as potent and selective COX-2 inhibitors, which are a major class of nonsteroidal anti-inflammatory drugs (NSAIDs).[12]

Conclusion

This compound is a valuable heterocyclic compound with a straightforward and scalable synthesis via the classic Fischer indole reaction. Its robust chemical nature and the presence of the privileged 2,3-diphenylindole scaffold make it an attractive building block for the development of novel therapeutics and functional organic materials. The detailed synthetic and characterization protocols provided in this guide offer a solid foundation for researchers to produce and validate this compound for further investigation.

References

- de Sá Alves, F. R., Barreiro, E. J., & Fraga, C. A. M. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini reviews in medicinal chemistry.

- MySkinRecipes. (n.d.). This compound.

- Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amin

- Wikipedia. (2023). Fischer indole synthesis.

- Johansson, H., et al. (2017). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Advances.

- PubChem. (n.d.). 5-chloro-3-phenyl-1H-indole-2-carboxylic acid.

- Al-Azzawi, F. S. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.

- ChemWhat. (n.d.). This compound CAS#: 52598-02-4.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press.

- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.

- ResearchGate. (2017). 3-Substituted 2-phenyl-indoles: Privileged structures for medicinal chemistry.

- Royal Society of Chemistry. (n.d.). Supporting information.

- BenchChem. (2025). challenges in the scale-up of 5-chloro-2,3-dimethyl-1H-indole synthesis.

- PubChem. (n.d.). 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione.

- PubChem. (n.d.). 5-chloro-2-phenyl-1H-indole.

- Open Access Journals - Research and Reviews. (n.d.). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives.

- PubChem. (n.d.). 5-chloro-2-(3,4-dimethoxyphenyl)-1H-indole.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Der Pharma Chemica. (2012).

- National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-chloro-.

- ECHEMI. (n.d.). 52598-02-4, this compound Formula.

- SpectraBase. (n.d.). 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBONITRILE.

- ResearchGate. (2001). A Convenient Synthesis of the Substituted 2, 3-Diarylindole the Potent Selective COX-2 Inhibitors.

- Chemsrc. (n.d.). 5-Chloro-2-phenyl-1H-indole.

- Supporting Inform

- Google Patents. (1993). US5179211A - Process for the preparation of indoles.

Sources

- 1. [PDF] 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry | Semantic Scholar [semanticscholar.org]

- 2. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemwhat.com [chemwhat.com]

- 4. echemi.com [echemi.com]

- 5. This compound [myskinrecipes.com]

- 6. scbt.com [scbt.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-2,3-diphenyl-1H-indole (CAS 52598-02-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2,3-diphenyl-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical properties, a detailed synthesis protocol via the Fischer indole synthesis, and a thorough examination of its potential biological activities. Drawing on data from structurally related 5-chloro-indole derivatives, this guide explores its promise as an anticancer agent, primarily through the inhibition of key oncogenic kinases such as EGFR and BRAF, and its potential role as a modulator of serotonin receptors. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a chlorine atom at the 5-position of the indole ring can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound, with its unique substitution pattern, presents a compelling candidate for investigation in drug discovery programs, particularly in oncology and neuroscience.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties:

| Property | Value | Source |

| CAS Number | 52598-02-4 | [3][4] |

| Molecular Formula | C₂₀H₁₄ClN | [3][4] |

| Molecular Weight | 303.79 g/mol | [3][4] |

| Boiling Point | 478.1°C at 760 mmHg | [3] |

| MDL Number | MFCD00974243 | [3] |

Synthesis of this compound

The most common and effective method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis.[5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone.[5] For the synthesis of this compound, the logical precursors are 4-chlorophenylhydrazine and deoxybenzoin (1,2-diphenylethanone).

Reaction Scheme

Caption: Fischer Indole Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the general principles of the Fischer indole synthesis and may require optimization for yield and purity.[2][5]

Materials:

-

4-chlorophenylhydrazine hydrochloride

-

Deoxybenzoin (1,2-diphenylethanone)

-

Glacial acetic acid (or another suitable acid catalyst such as polyphosphoric acid or zinc chloride)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-chlorophenylhydrazine hydrochloride in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

To this solution, add 1.0 equivalent of deoxybenzoin.

-

Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The corresponding hydrazone may precipitate out of the solution.

-

If a precipitate forms, it can be filtered, washed with cold ethanol, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrazone.

-

-

Indolization (Cyclization):

-

Place the dried hydrazone in a round-bottom flask equipped with a reflux condenser.

-

Add a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated sulfuric acid are commonly used.

-

Heat the reaction mixture to 80-120°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring the mixture into ice-water.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

NH Proton: A broad singlet is expected in the downfield region (δ 8.0-9.0 ppm).

-

Aromatic Protons: A complex multiplet pattern is anticipated in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons of the two phenyl groups and the indole ring. The proton at the C4 position of the indole is expected to be a doublet around δ 7.6 ppm due to the deshielding effect of the adjacent chlorine atom. The protons at C6 and C7 will likely appear as a doublet of doublets and a doublet, respectively, in the upfield region of the aromatic signals.

¹³C NMR Spectroscopy

-

Indole Carbons: The carbon atoms of the indole ring are expected to resonate in the range of δ 110-140 ppm. The carbon bearing the chlorine (C5) will likely appear around δ 125-130 ppm.

-

Phenyl Carbons: The carbons of the two phenyl groups will show signals in the aromatic region (δ 125-140 ppm).

-

C2 and C3 Carbons: The C2 and C3 carbons of the indole ring, to which the phenyl groups are attached, will have distinct chemical shifts influenced by the phenyl substituents.

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic sharp peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

-

C-H Aromatic Stretch: Peaks will be observed above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹, may be attributed to the C-Cl bond.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 303 and an (M+2)⁺ peak at m/z 305 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the broader class of 5-chloro-indole derivatives has demonstrated significant therapeutic potential, particularly in oncology.[1]

Anticancer Activity: Kinase Inhibition

A primary mechanism of action for many 5-chloro-indole derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1]

-

EGFR and BRAF Inhibition: Several studies have highlighted the potential of 5-chloro-indoles as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, key drivers of tumor cell proliferation and survival.[1][9][10][11] The binding of these inhibitors to the ATP-binding site of the kinase domain prevents downstream signaling, leading to the induction of apoptosis and inhibition of tumor growth.[1]

Quantitative Data for Representative 5-Chloro-Indole Derivatives:

| Compound Class | Target Kinase | IC₅₀ (nM) | Target Cell Line(s) | GI₅₀ (nM) |

| 5-chloro-indole-2-carboxylate | EGFR | 68 - 89 | Multiple | 29 - 78 |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | EGFR (wild-type) | 68 - 85 | Multiple | 29 - 47 |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | EGFR (T790M mutant) | 9.5 - 11.9 | Multiple | 29 - 47 |

Data compiled from studies on various 5-chloro-indole derivatives and may not be directly representative of this compound.[9][11]

Caption: Proposed mechanism of action via EGFR inhibition.

Serotonin Receptor Modulation

The indole nucleus is a key pharmacophore for interacting with serotonin (5-HT) receptors.[12] Various indole derivatives have been investigated as ligands for different 5-HT receptor subtypes, which are implicated in a range of neurological and psychiatric disorders.[12] The specific interaction of this compound with serotonin receptors has not been extensively studied, but its structural features suggest it may exhibit affinity for certain subtypes, warranting further investigation in this area.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through the well-established Fischer indole synthesis. Based on the compelling biological activity of structurally related compounds, this molecule holds significant potential as an anticancer agent, likely acting through the inhibition of key oncogenic kinases. Further investigation into its specific biological targets, including a comprehensive screening against a panel of kinases and serotonin receptors, is highly recommended to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for researchers to initiate such investigations.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Carullo, G., Mazzotta, S., Koch, A., et al. (2020). New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. Molecules, 25(22), 5437.

- MySkinRecipes. (n.d.). This compound.

- Youssif, B. G. M., Abdel-Aal, A. A.-H., Abdel-Wahab, B. F., et al. (2021). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. Bioorganic Chemistry, 112, 104960.

- BenchChem. (2025). The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide.

- BenchChem. (2025). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers.

- Wikipedia. (2023). Fischer indole synthesis.

- Al-Wahaibi, L. H., Mohammed, A. F., Abdelrahman, M. H., et al. (2023).

- ResearchGate. (n.d.). IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.

- Al-Wahaibi, L. H., Mohammed, A. F., Abdelrahman, M. H., et al. (2023).

- Al-Ostoot, F. H., Al-Wahaibi, L. H., Abdelrahman, M. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602.

- Kalar, A. A., Lim, I. K., & Kim, J. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(2), 1163.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.

- Der Pharma Chemica. (n.d.). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan.

- Grandolini, G., Peri, F., Sbraccia, M., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 27(5), 1690.

- BenchChem. (2025). Docking Studies of 5-Chloro-Indole Derivatives in the EGFR Active Site: A Comparative Guide.

- ResearchGate. (n.d.). IC50 values for the compounds 5a-k, 8, and 9a-f.

- Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis.

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2457-2466.

- BenchChem. (2025). challenges in the scale-up of 5-chloro-2,3-dimethyl-1H-indole synthesis.

- Grandolini, G., Peri, F., Sbraccia, M., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC.

- Ermut, G., Karalı, N., Çetin, İ., et al. (2013). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones. Marmara Pharmaceutical Journal, 17, 147-154.

- Royal Society of Chemistry. (2018). 20230818 Indole Synthesis SI.

- Wang, Y., Zhang, Y., Li, Y., et al. (2018). N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a Novel ALK Inhibitor, Induces Cell Cycle Arrest and Apoptosis Through Inhibiting ALK and Its Downstream Pathways in Karpas299 and H2228 Cells. Chemical Biology & Interactive, 284, 24-31.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- Google Patents. (n.d.). US5179211A - Process for the preparation of indoles.

- El-Gamal, M. I., Al-Aamri, M. S., Al-Shihry, S. S., et al. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Molecules, 18(2), 1634-1654.

- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.

- Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.

- Royal Society of Chemistry. (n.d.). Supporting information.

- Acta Crystallographica Section E. (n.d.). 5-Chloro-3-[(E)-1,2-diphenylethenyl]-1H-indole.

- SpectraBase. (n.d.). 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBONITRILE - Optional[13C NMR].

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Chloro-2,3-diphenyl-1H-indole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2,3-diphenyl-1H-indole, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and provides a framework for the structural elucidation of this and related indole derivatives.

Introduction

This compound belongs to the diverse family of indole-based heterocyclic compounds, which are pivotal scaffolds in numerous biologically active molecules. The precise characterization of its chemical structure is paramount for understanding its structure-activity relationships and for quality control in synthetic processes. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will dissect the expected spectroscopic signatures of this compound, drawing upon data from closely related analogs and foundational principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the indole core and the two phenyl substituents. The electron-withdrawing nature of the chlorine atom at the C5 position significantly influences the chemical shifts of the protons on the benzo portion of the indole ring.[1]

Expected Chemical Shifts and Coupling Patterns:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| N-H | 8.0 - 12.0 | broad singlet | - | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[1] |

| H4 | ~7.6 | doublet | J ≈ 2.0 | The chlorine at C5 deshields the adjacent H4 proton, resulting in a downfield shift. It appears as a doublet due to coupling with H6.[1] |

| H6 | ~7.1 - 7.2 | doublet of doublets | J ≈ 8.7, 2.0 | This proton is coupled to both H7 (ortho-coupling) and H4 (meta-coupling). |

| H7 | ~7.2 - 7.4 | doublet | J ≈ 8.7 | Coupled to the adjacent H6 proton. |

| Phenyl Protons | 7.2 - 7.6 | multiplet | - | The ten protons of the two phenyl groups at C2 and C3 will produce a complex multiplet in the aromatic region. |

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the N-H proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 15 ppm.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C2, C3 | 125 - 140 | The presence of the phenyl groups at these positions will cause a downfield shift. |

| C3a, C7a | 128 - 135 | These are the bridgehead carbons of the indole ring.[1] |

| C4, C6, C7 | 110 - 130 | Aromatic carbons of the benzo ring. |

| C5 | ~125 | The carbon directly attached to the chlorine atom will have a characteristic chemical shift.[1] |

| Phenyl Carbons | 125 - 140 | The carbons of the two phenyl rings will resonate in the aromatic region. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

-

Spectral Width: Approximately 240 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Diagram: NMR Workflow

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, and C=C bonds of the aromatic rings.

Expected Characteristic IR Peaks:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3300 | Medium, sharp |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aromatic C=C stretch | 1620 - 1450 | Medium to strong |

| C-N stretch | 1350 - 1250 | Medium |

| C-Cl stretch | 800 - 600 | Strong |

The N-H stretching frequency is a key diagnostic peak for the indole ring.[2][3] The aromatic C-H and C=C stretching vibrations will confirm the presence of the phenyl and indole aromatic systems. The C-Cl stretch is also an important indicator of the chloro-substitution.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Diagram: Key IR Vibrational Modes

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₂₀H₁₄ClN). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, respectively, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4]

-

Fragmentation Pattern: The fragmentation of indole derivatives can be complex. Common fragmentation pathways may involve the loss of the chlorine atom, cleavage of the phenyl groups, or rearrangements of the indole ring. The fragmentation pattern will provide valuable structural information.[5]

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

EI is a hard ionization technique that leads to significant fragmentation, providing a detailed fragmentation pattern.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram: Mass Spectrometry Workflow

Caption: Workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its structural confirmation. The expected data, based on the analysis of related compounds and fundamental principles, offers a clear roadmap for researchers working with this and similar indole derivatives. The detailed protocols and interpretative guidance within this document are designed to ensure scientific integrity and facilitate the accurate characterization of this important chemical entity.

References

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.).

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed. (n.d.).

-

Dian, B. C., Longarte, A., & Zwier, T. S. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics, 118(1), 216-233. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22). Retrieved January 12, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Molecules, 24(7), 1413. [Link]

-

Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. [Link]

-

IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Electronic Supplementary Material (ESI) for RSC Advances - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Optical properties of 3-substituted indoles - RSC Publishing. (2020, July 29). Retrieved January 12, 2026, from [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.). Retrieved January 12, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION AND COMPARATIVE SCREENING OF SOME NEWER 69 2-PHENYL INDOLE AND 5-CHLOR0-2-PHENYL INDOLE DERIVATIVES. (n.d.). Retrieved January 12, 2026, from [Link]

-

Supporting Information - Wiley-VCH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 12, 2026, from [Link]

-

2,3-diphenyl-1H-indole | C20H15N | CID 77020 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). Retrieved January 12, 2026, from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (HMDB0000197). (n.d.). Retrieved January 12, 2026, from [Link]

-

2,3-diphenyl-1-methylindole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan - Der Pharma Chemica. (n.d.). Retrieved January 12, 2026, from [Link]

-

5-chloro-2-phenyl-1H-indole | C14H10ClN | CID 1481465 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

20230818 Indole Synthesis SI. (n.d.). Retrieved January 12, 2026, from [Link]

-

5-Chloro-3-[(E)-1,2-diphenylethenyl]-1H-indole - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]

-

NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In. (n.d.). Retrieved January 12, 2026, from [Link]

-

Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

-

(PDF) Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). (n.d.). Retrieved January 12, 2026, from [Link]

-

5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBONITRILE - Optional[13C NMR] - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

2,3-Diphenylindole - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Physical and chemical properties of 5-Chloro-2,3-diphenyl-1h-indole

An In-Depth Technical Guide to 5-Chloro-2,3-diphenyl-1H-indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of facts to provide a synthesized narrative grounded in established chemical principles and field-proven insights. We will explore the molecule's core physicochemical properties, its synthesis and reactivity, detailed analytical protocols, and its emerging role in therapeutic research.

Introduction: The Significance of a Substituted Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] The strategic substitution of the indole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.

This compound (CAS No: 52598-02-4) is a synthetic derivative characterized by three key modifications to the parent indole structure:

-

A chlorine atom at the 5-position : This halogen substitution significantly impacts the molecule's lipophilicity, metabolic stability, and electronic distribution, often enhancing its binding affinity to biological targets.[2]

-

Two phenyl groups at the 2- and 3-positions : These bulky aromatic substituents create a unique three-dimensional structure and extend the π-conjugated system. This diphenyl substitution is crucial for establishing specific interactions within enzyme active sites and can enhance binding selectivity.[3]

This combination of features makes this compound a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neuroscience.[3] This guide provides the foundational knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical and Molecular Properties

A precise understanding of a compound's physical properties is fundamental to its application in experimental work, from designing reaction conditions to formulating it for biological assays. The core properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 52598-02-4 | [3][4] |

| Molecular Formula | C₂₀H₁₄ClN | [3][4] |

| Molecular Weight | 303.79 g/mol | [3][4] |

| Boiling Point | 478.1°C at 760 mmHg | [3] |

| Density | 1.243 g/cm³ | [3] |

Storage and Handling: This compound should be stored at room temperature in a dry, tightly sealed container, preferably under an inert atmosphere, as some indole derivatives can be sensitive to air and light.[3][5]

Synthesis and Chemical Reactivity

The construction of the 2,3-disubstituted indole core is a classic challenge in organic synthesis. While specific literature for the synthesis of this compound is not abundant, its structure strongly suggests a pathway based on the well-established Fischer indole synthesis . This method involves the acid-catalyzed cyclization of an arylhydrazone.

Proposed Synthetic Pathway:

The logical precursors for this synthesis would be 4-chlorophenylhydrazine and deoxybenzoin (1,2-diphenylethanone).

-

Hydrazone Formation: The initial step is the condensation of 4-chlorophenylhydrazine with deoxybenzoin to form the corresponding hydrazone. This reaction is typically catalyzed by a small amount of acid.

-

Cyclization (Fischer Indolization): The resulting hydrazone, upon heating with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid), undergoes a[6][6]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the final indole product.

Caption: Proposed Fischer indole synthesis pathway.

Expert Insights on Reactivity:

The reactivity of the indole ring is significantly altered by its substituents. In unsubstituted indole, the C3 position is the primary site for electrophilic attack due to its high electron density.[1] However, in this compound:

-

Blocked C3 Position: The presence of a phenyl group at the C3 position sterically and electronically blocks this highly reactive site.

-

Electronic Effects: The chlorine atom at C5 has a dual effect: it is deactivating through its electron-withdrawing inductive effect (-I) but is also ortho, para-directing due to its electron-donating resonance effect (+R).

-

Redirected Electrophilic Attack: Consequently, electrophilic substitution is redirected to the benzene portion of the indole ring. The most probable sites for attack are the C4 and C6 positions, influenced by the interplay between the activating indole nitrogen and the directing effect of the C5 chloro group.[1]

Analytical Characterization: Protocols and Expected Data

Unambiguous structural confirmation is a prerequisite for any research involving a novel or synthesized compound. A combination of spectroscopic techniques is essential for this purpose.

Caption: Standard workflow for analytical characterization.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise molecular structure.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean vial. Ensure complete dissolution, using gentle sonication if necessary.[7]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, with a sufficient number of scans for ¹³C NMR to achieve a good signal-to-noise ratio.[7]

Predicted Spectroscopic Data

The following data are predicted based on the known structure and spectroscopic principles.

¹H NMR Spectroscopy (Expected):

-

~8.0-8.5 ppm (singlet, 1H): This broad singlet corresponds to the N-H proton of the indole ring. The chemical shift can vary with concentration and solvent.

-

~7.0-7.8 ppm (multiplet, ~13H): This complex region will contain the signals for all the aromatic protons from the two phenyl rings and the benzene portion of the indole ring. Specific assignments would require 2D NMR techniques.

¹³C NMR Spectroscopy (Expected):

-

~110-140 ppm: A series of signals corresponding to the 20 aromatic carbons. Quaternary carbons (those without attached protons) will typically have lower intensities. The carbon bearing the chlorine (C5) would be expected in this range.

-

Specific signals for C2 and C3 would also be present, likely in the more downfield region of this range due to their positions within the heterocyclic ring.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A prominent peak should be observed at m/z 303, with a characteristic isotopic peak at m/z 305 ([M+2]⁺) in an approximate 3:1 ratio, which is definitive for the presence of a single chlorine atom.

-

Key Fragments: Expect fragmentation corresponding to the loss of a chlorine atom ([M-Cl]⁺ at m/z 268) or phenyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

~3400 cm⁻¹ (sharp peak): N-H stretching vibration of the indole ring.

-

~3100-3000 cm⁻¹ (multiple sharp peaks): Aromatic C-H stretching.

-

~1600-1450 cm⁻¹ (multiple sharp peaks): Aromatic C=C ring stretching vibrations.

-

~800-850 cm⁻¹: C-Cl stretching vibration.

Applications in Drug Development and Research

The structural motifs within this compound make it a compound of high interest for therapeutic applications.

-

Oncology Research: It serves as a valuable intermediate for synthesizing potential anticancer agents.[3] The indole scaffold is a known pharmacophore for various kinase inhibitors, and the specific substitutions on this molecule can enhance selectivity for targets like EGFR or BRAF kinases, which are often dysregulated in cancer.[2][8]

-

Neuroscience: Given the prevalence of the indole core in neuroactive molecules, this compound is also used in the study of serotonin receptor modulators.[3]

-

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, this molecule is a key building block for SAR studies. By keeping the 5-chloro-2,3-diphenyl-indole core constant and modifying other positions, researchers can systematically probe how structural changes affect a compound's biological activity, optimizing for potency and selectivity.[3]

Caption: Key research applications of the core scaffold.

Safety and Handling Protocols

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar chlorinated indoles allow for a reliable extrapolation of its hazard profile and handling requirements.

Extrapolated GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[9]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[9]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[9]

Recommended Handling Procedures:

-

Engineering Controls: All handling of the solid powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[5] Ensure that a safety shower and eyewash station are readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[9]

-

Eye Protection: Use safety goggles or a face shield.

-

Lab Coat: A full-sleeved lab coat is mandatory to prevent skin contact.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical assistance.[5]

-

Conclusion

This compound is more than just a chemical compound; it is a highly versatile and potent scaffold for modern drug discovery. Its unique combination of a halogenated benzene ring and bulky diphenyl substituents on the indole core provides a sophisticated platform for developing selective and effective therapeutic agents. A thorough understanding of its physicochemical properties, reactivity, and analytical profile—as detailed in this guide—is essential for any scientist looking to unlock its full potential in their research endeavors.

References

- This compound - MySkinRecipes. (URL: )

- 5-chloro-2-phenyl-1H-indole | C14H10ClN | CID 1481465 - PubChem. (URL: )

- This compound CAS#: 52598-02-4; ChemWh

- 5-Chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione - PubChem. (URL: )

- 20230818 Indole Synthesis SI. (URL: )

- A Comparative Analysis of the Chemical Reactivity of 5-chloro-2,3-dimethyl-1H-indole and Unsubstituted Indole - Benchchem. (URL: )

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- An In-Depth Technical Guide on the Safety and Handling of 5-chloro-3-ethyl-2-methyl-1H-indole - Benchchem. (URL: )

- SAFETY D

- This compound | CAS 52598-02-4 | SCBT. (URL: )

- The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem. (URL: )

- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. chemwhat.com [chemwhat.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Biological Activity of 5-Chloro-2,3-diphenyl-1H-indole Derivatives: A Senior Application Scientist's Perspective

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Indole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be fertile ground for discovery. The indole nucleus is one such "privileged scaffold," a bicyclic heterocyclic structure that forms the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and versatile substitution patterns allow it to interact with a wide array of biological targets. Among its many halogenated variants, the 5-chloro-indole moiety has emerged as a particularly potent pharmacophore, demonstrating a broad spectrum of biological activities.[2] This guide provides a comprehensive exploration of a specific, highly promising subclass: 5-Chloro-2,3-diphenyl-1H-indole derivatives. We will dissect their synthesis, elucidate their mechanisms of action in oncology, and explore their antimicrobial and anti-inflammatory potential, grounding our discussion in field-proven experimental insights and robust protocols.

Synthetic Strategies: From Precursors to a Privileged Core

The biological exploration of any chemical series begins with its synthesis. The construction of the this compound core is accessible and can be approached with both classic and modern methodologies, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies.

The Foundational Two-Step Approach: Fischer Indole Synthesis

The most reliable and widely adopted method for creating the 2,3-disubstituted indole core is the Fischer indole synthesis.[4] This acid-catalyzed reaction provides excellent control over the final product, albeit in a two-step sequence.

-

Step 1: Phenylhydrazone Formation & Cyclization: The synthesis commences with the reaction of 4-chlorophenylhydrazine with benzil (1,2-diphenylethane-1,2-dione) under acidic conditions (e.g., glacial acetic acid or polyphosphoric acid). This forms a phenylhydrazone intermediate which, without isolation, undergoes an intramolecular electrophilic substitution (the[5][5]-sigmatropic rearrangement) and subsequent cyclization to yield the stable this compound scaffold. The choice of an acid catalyst is critical; stronger acids like polyphosphoric acid can facilitate the reaction at lower temperatures, but require careful control to prevent side reactions.

-

Step 2: N-Alkylation/Acylation: With the core scaffold in hand, the indole nitrogen (N1) is available for further functionalization. Deprotonation with a suitable base (e.g., sodium hydride in an anhydrous solvent like DMF or THF) generates a nucleophilic indole anion. This anion can then be reacted with a variety of electrophiles, such as alkyl halides or acyl chlorides, to install different substituents at the N1 position, yielding the final 1,2,3-trisubstituted derivatives.[4] This step is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

Streamlined Synthesis: One-Pot, Three-Component Reactions

For improved efficiency, a one-pot, three-component approach combines the key reactants—an arylhydrazine, a ketone, and an alkyl halide—in a single reaction vessel.[4] This strategy reduces synthesis time and minimizes waste by eliminating the need to isolate intermediates. While less common in the literature for this specific scaffold, the principles are well-established and offer a powerful route for rapid library generation.

Mechanism of Action II: Inhibition of Oncogenic Kinase Signaling

Cancer is often driven by aberrant signaling cascades controlled by protein kinases. 5-Chloro-indole derivatives have been engineered to selectively target these enzymes.

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, promotes uncontrolled cell proliferation. Certain 5-chloro-indole-2-carboxamides have been developed as potent inhibitors of both wild-type EGFR and the drug-resistant T790M mutant. [6]These compounds act as ATP-competitive inhibitors, blocking the receptor's kinase activity and shutting down downstream pro-survival signals, ultimately inducing apoptosis. [2]Derivatives have shown potent activity with GI50 values as low as 29-47 nM, comparable to the reference drug erlotinib. [6]* VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is primarily mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). A series of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines were designed as selective VEGFR-2 inhibitors, demonstrating potent anti-angiogenic potential. [7]

Mechanism of Action III: Modulation of the WNT/β-Catenin Pathway

The WNT signaling pathway is crucial for cell development, but its dysregulation is a hallmark of many cancers, particularly colorectal cancer. [8]

-